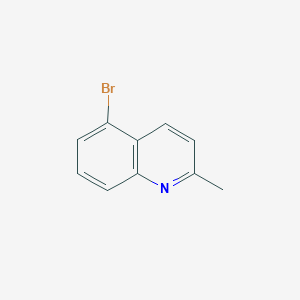

5-Bromo-2-methylquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMDSLRHPXLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481547 | |

| Record name | 5-BROMO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-52-5 | |

| Record name | 5-BROMO-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-methylquinoline: A Technical Guide for Chemical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylquinoline, also known as 5-bromoquinaldine, is a substituted quinoline that serves as a critical building block in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl group at the 2-position makes this compound a versatile precursor for the synthesis of more complex molecular architectures. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.

This technical guide provides comprehensive information on the properties, synthesis, reactivity, and experimental applications of this compound.

Chemical Properties and Identifiers

This compound is a solid, typically appearing as a white to off-white crystalline powder at room temperature. Its core chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 54408-52-5 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym | 5-Bromoquinaldine | |

| Boiling Point | 299.7 °C | |

| Melting Point | Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline melt at 101-105 °C, and 5-Bromoquinoline melts at 43-48 °C. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylquinoline (quinaldine). The quinoline ring system undergoes electrophilic substitution, and the position of bromination can be controlled by the choice of reagents and reaction conditions. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, which promotes regioselective bromination at the C5 position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from a similar, well-established procedure for the bromination of isoquinoline.[2]

Materials:

-

2-Methylquinoline (1 equivalent)

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS, 1.1 equivalents), recrystallized

-

Crushed Ice

-

Ammonia solution (25% aq.)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.

-

Addition of Substrate: Slowly add 2-methylquinoline (1 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Bromination: Add recrystallized N-Bromosuccinimide (1.1 eq.) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -25°C and -20°C throughout the addition.

-

Reaction: Stir the reaction mixture efficiently for 2-3 hours at -20°C, followed by an additional 3 hours at -18°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice (approx. 1 kg per 300 mL of acid).

-

Neutralization: Adjust the pH of the resulting mixture to ~9.0 using 25% aqueous ammonia. Keep the flask in an ice-water bath to maintain the temperature below 25°C during neutralization.

-

Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic phases, wash with 1M NaOH and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure this compound.

Reactivity and Applications in Drug Development

The true utility of this compound in research and development lies in its capacity as a versatile synthetic intermediate. The carbon-bromine bond at the 5-position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting with an organoboron compound (e.g., arylboronic acid) to synthesize 5-aryl-2-methylquinolines.[3]

-

Sonogashira Coupling: Introduction of alkynyl groups.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce various amino functionalities.

-

Nucleophilic Aromatic Substitution (SNAAr): The bromine can be displaced by strong nucleophiles under specific conditions.

These transformations allow for the construction of diverse molecular libraries based on the 2-methylquinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including experimental and predicted data, detailed experimental protocols for their determination, and a workflow for property analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, a combination of experimental values, data from structurally similar compounds, and predicted values are presented.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₀H₈BrN | - | - |

| Molecular Weight | 222.08 g/mol | Experimental | |

| Appearance | Solid (predicted) | Predicted | - |

| Melting Point | 101-105 °C (for 6-Bromo-2-methylquinoline) | Experimental (Analogue) | |

| Boiling Point | 299.7 °C | Experimental | |

| Aqueous Solubility | Poorly soluble in water, soluble in organic solvents. | Qualitative | [1] |

| pKa (most basic) | ~3.88 (for 5-Bromoquinoline) | Predicted (Analogue) | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.8 (for 5-Bromo-8-(bromomethyl)-2-methylquinoline) | Predicted (Analogue) | [3] |

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the direct bromination of 2-methylquinoline.

-

Materials: 2-methylquinoline, trifluoroacetic acid, a suitable brominating agent (e.g., N-Bromosuccinimide), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 2-methylquinoline in the chosen solvent within a round-bottom flask.

-

Add trifluoroacetic acid to the solution.

-

Slowly add the brominating agent to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove acid and unreacted reagents.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

-

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Methodology (Capillary Method):

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically 0.5-1.0 °C) indicates a pure compound.

-

Aqueous Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.[4]

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).[4]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

-

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is limited.[5]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[5]

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[5]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.[5]

-

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

-

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).[6]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.[6]

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[6]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[6]

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and physicochemical characterization of this compound.

Caption: Workflow for Synthesis and Physicochemical Analysis.

References

- 1. 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China – High Quality Chemical Compound [quinoline-thiophene.com]

- 2. 5-Bromoquinoline CAS#: 4964-71-0 [m.chemicalbook.com]

- 3. 5-Bromo-8-(bromomethyl)-2-methylquinoline | C11H9Br2N | CID 143221467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. encyclopedia.pub [encyclopedia.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-2-methylquinoline

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science.

Molecular Properties and Structure

This compound is a substituted quinoline featuring a bromine atom at the 5-position and a methyl group at the 2-position of the quinoline ring system. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN[1] |

| Molecular Weight | 222.08 g/mol [1] |

| Boiling Point | 299.7 °C |

| CAS Number | 54408-52-5 |

| SMILES | CC1=NC2=C(C=C1)C(=CC=C2)Br |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the DOT language.

References

solubility of 5-Bromo-2-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that significantly influences its behavior in various stages of drug development, including synthesis, purification, formulation, and bioavailability. Understanding the solubility profile in a range of organic solvents is crucial for designing robust chemical processes, developing effective delivery systems, and ensuring consistent product quality. This technical guide details the experimental protocol for determining the equilibrium solubility of this compound and provides a structured format for the presentation of the resulting data.

Quantitative Solubility Data

The following table is a template for researchers to populate with their experimentally determined solubility data for this compound. The selection of solvents is based on those commonly used in organic synthesis and pharmaceutical development, and inspired by studies on similar isomers like 6-Bromo-2-methylquinoline.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Ethanol | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| n-Propanol | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Isopropanol | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Toluene | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Acetone | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | [Insert Data] | [Insert Data] | Isothermal Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC or solvent for UV-Vis analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

-

To separate the saturated solution (supernatant) from the excess solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm) into a clean vial. This method is often preferred as it effectively removes fine particles. Care must be taken to avoid any disturbance of the solid phase during this process.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the solubility in appropriate units, such as mg/mL and mol/L, as the mean ± standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Spectroscopic and Structural Elucidation of 5-Bromo-2-methylquinoline: A Technical Guide

Introduction

5-Bromo-2-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational structures in a variety of pharmacologically active compounds and are pivotal intermediates in organic synthesis. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of such molecules is essential for structure confirmation, purity assessment, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Compound Profile

-

IUPAC Name: this compound

-

CAS Number: 54408-52-5[1]

-

Molecular Formula: C₁₀H₈BrN[1]

-

Molecular Weight: 222.08 g/mol [1]

-

Monoisotopic Mass: 220.98401 Da[2]

Data Presentation

While experimental spectra for this compound are not widely published in publicly accessible databases, the following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~ 2.7 - 2.8 | Singlet (s) | 3H | -CH₃ (at C2) |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | H3 |

| ~ 7.5 - 7.7 | Triplet (t) | 1H | H7 |

| ~ 7.7 - 7.9 | Doublet (d) | 1H | H6 |

| ~ 8.0 - 8.2 | Doublet (d) | 1H | H8 |

| ~ 8.2 - 8.4 | Doublet (d) | 1H | H4 |

Note: Predicted values are based on data from related bromo-methyl-quinoline isomers and general substituent effects on the quinoline ring system. Actual coupling constants (J values) would require experimental measurement.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 25 | -CH₃ |

| ~ 118 | C5 (quaternary) |

| ~ 122 - 138 | Aromatic CH carbons |

| ~ 145 - 160 | Aromatic quaternary carbons |

Note: These are estimated chemical shift ranges. The specific shifts for the nine aromatic carbons would be influenced by the positions of the bromine and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to be complex in the fingerprint region (below 1500 cm⁻¹) but will show characteristic absorptions for its aromatic and alkyl components.

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1585 | Medium-Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium-Strong | C=C / C=N Stretch (in-ring) | Quinoline Ring System |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic C-H |

| ~ 600 - 500 | Medium-Strong | C-Br Stretch | Aryl Halide |

Note: These values are based on characteristic infrared absorption frequencies for aromatic and alkyl-substituted heterocyclic compounds.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 221 / 223 | [M]⁺ | Molecular ion peak, showing the characteristic M / M+2 isotopic pattern for a monobrominated compound. |

| 206 / 208 | [M-CH₃]⁺ | Loss of the methyl group. |

| 142 | [M-Br]⁺ | Loss of the bromine atom. |

| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring. |

Note: The relative intensities of the fragment ions depend on the ionization energy and the stability of the resulting ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound or a single drop if it is in a liquid state onto the center of the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Collect the spectrum of the sample.

-

Parameters:

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average of 16-32 scans for a good signal-to-noise ratio.

-

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS): Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization:

-

Method: Electron Ionization (EI) is a common and robust method for this type of molecule.

-

Energy: Typically 70 eV.

-

-

Mass Analysis:

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40 to 350).

-

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the complementary data from MS, IR, and NMR spectroscopy.

Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

References

theoretical studies on 5-Bromo-2-methylquinoline

An In-depth Technical Guide to the Theoretical Study of 5-Bromo-2-methylquinoline

Disclaimer: As of late 2025, dedicated comprehensive are not extensively available in peer-reviewed literature. This technical guide therefore outlines a standard, robust, and widely accepted computational methodology for such an analysis, based on established theoretical studies of quinoline and its derivatives.[1][2][3][4] The quantitative data presented herein is representative and intended to illustrate the expected outcomes of such a study for research, drug discovery, and materials science applications.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents with applications as antimalarial, antibacterial, and anticancer drugs.[3][5] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity.

Computational chemistry provides indispensable tools for elucidating the molecular properties of such compounds at the quantum level.[6] Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for the precise determination of molecular geometry, electronic structure, and reactivity descriptors. This guide details the standard computational protocols and expected theoretical results for this compound, providing a framework for researchers and drug development professionals.

Computational Methodology

The following protocol outlines a comprehensive theoretical investigation using widely adopted computational methods.[4][7]

2.1 Software and Theoretical Model

All calculations would be performed using the Gaussian 16 suite of programs.[5] The molecular properties of this compound would be investigated using Density Functional Theory (DFT), which is renowned for its balance of accuracy and computational efficiency in studying organic molecules.[4][8][9] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this purpose, as it has demonstrated excellent performance for a wide range of molecular systems.[2][4] The 6-311++G(d,p) basis set, which includes diffuse functions (++) for non-covalently interacting systems and polarization functions (d,p) for heavier atoms and hydrogen, would be employed for all calculations to ensure high accuracy.[4]

2.2 Key Experimental Protocols

-

Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE), entropy, and heat capacity.[4]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[10][11][12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular interactions, and orbital hybridizations.[13] This method provides a chemically intuitive picture of bonding and delocalization by calculating stabilization energies (E(2)) associated with donor-acceptor interactions.[14]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The color-coded map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Predicted Theoretical Results

The following sections present the anticipated quantitative data from the described computational protocols.

3.1 Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key bond lengths and angles are crucial for understanding its steric profile and potential interactions with biological targets.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C5-Br | 1.905 | C4-C5-C6 | 119.5 |

| C2-C3 | 1.368 | C5-C6-C7 | 120.3 |

| N1-C2 | 1.375 | C6-C7-N1 | 118.9 |

| C2-C(CH3) | 1.510 | C7-N1-C2 | 117.8 |

| C9-N1 | 1.381 | N1-C2-C3 | 122.4 |

| C4-C10 | 1.421 | C2-C3-C4 | 120.1 |

| C5-C10 | 1.415 | C3-C4-C10 | 119.7 |

Table 1: Predicted optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

3.2 Frontier Molecular Orbitals (FMOs) and Reactivity

The FMOs are central to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10] A small HOMO-LUMO gap indicates high chemical reactivity and low kinetic stability.[4]

| Parameter | Energy (eV) | Global Reactivity Descriptor | Value |

| E(HOMO) | -6.25 | Energy Gap (ΔE) | 4.15 eV |

| E(LUMO) | -2.10 | Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 2.10 eV | ||

| Chemical Hardness (η) | 2.075 | ||

| Electronegativity (χ) | 4.175 |

Table 2: Predicted electronic properties and global reactivity descriptors for this compound.

3.3 Natural Bond Orbital (NBO) Atomic Charges

NBO analysis provides a detailed picture of electron distribution. The nitrogen atom is expected to be the most electronegative center, while the bromine atom also carries a significant negative charge. These sites are primary locations for hydrogen bonding and other intermolecular interactions.

| Atom | NBO Charge (e) | Atom | NBO Charge (e) |

| N1 | -0.585 | C6 | -0.211 |

| C2 | +0.224 | C7 | +0.198 |

| C3 | -0.230 | C8 | -0.205 |

| C4 | +0.189 | C9 | +0.155 |

| C5 | +0.055 | C10 | +0.095 |

| Br | -0.048 | C(Methyl) | -0.650 |

Table 3: Predicted Natural Bond Orbital (NBO) charges for selected atoms of this compound.

Visualizations of Workflows and Concepts

4.1 Computational Analysis Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.[7][15]

4.2 Conceptual Diagram of Frontier Molecular Orbital Interaction

This diagram illustrates the fundamental principle of FMO theory, where a chemical reaction is governed by the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.[10][12]

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, it is possible to predict its stable geometry, electronic structure, and sites of chemical reactivity. The anticipated results—including a significant HOMO-LUMO gap, a distinct charge distribution with a highly electronegative nitrogen center, and specific geometric parameters—provide a foundational dataset for further research. These computational insights are invaluable for guiding synthetic efforts, understanding potential biological mechanisms, and designing novel quinoline-based derivatives for applications in medicinal chemistry and materials science. The workflows and analyses presented here represent a standard approach to harnessing computational power for molecular discovery and design.

References

- 1. Theoretical study of quinolines-I(2) intermolecular interaction and implications on dye-sensitized solar cell performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A correlation study of quinoline derivatives and their pharmaceutical behavior by ab initio calculated NQR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 9. learningbreeze.com [learningbreeze.com]

- 10. ossila.com [ossila.com]

- 11. learn.schrodinger.com [learn.schrodinger.com]

- 12. joaquinbarroso.com [joaquinbarroso.com]

- 13. NBO [cup.uni-muenchen.de]

- 14. youtube.com [youtube.com]

- 15. GitHub - KIT-Workflows/DFT-Surface: DFT-Surface [github.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Bromo-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and storage of 5-Bromo-2-methylquinoline. The information herein is curated for professionals in research and drug development, offering insights into the compound's stability profile, recommended storage conditions, and methodologies for assessing its degradation.

Executive Summary

This compound is a halogenated quinoline derivative with applications in chemical synthesis and medicinal chemistry. Like many heterocyclic compounds, its stability is influenced by environmental factors such as light, temperature, pH, and the presence of oxidizing agents. Proper storage and handling are crucial to maintain its purity and integrity for research and development purposes. This guide details the key factors affecting its stability and provides protocols for conducting forced degradation studies to elucidate its degradation profile.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| CAS Number | 54408-52-5 | |

| Appearance | Solid (form may vary) | [1] |

| Boiling Point | 299.7 °C | |

| SMILES String | CC1=NC2=C(C=C1)C(=CC=C2)Br |

Factors Affecting Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to oxidation, photodegradation, and, to a lesser extent, thermal and hydrolytic stress.[2]

-

Oxidation: The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[2] The presence of an electron-donating methyl group may increase the electron density of the ring system, potentially making it more susceptible to oxidation.[2] Common oxidative degradation products of quinolines include N-oxides and hydroxylated derivatives.[2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2] Quinolines, in general, can undergo photodegradation to form photoisomers, hydroxylated derivatives, and in some cases, products of ring cleavage.[2]

-

Thermal Degradation: While generally stable at room temperature, elevated temperatures can accelerate decomposition reactions.[2] Prolonged exposure to high heat should be avoided.[2]

-

Hydrolysis: this compound itself does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable against hydrolysis across a range of pH values. However, forced hydrolysis studies are still recommended to confirm this.[2]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended.[2]

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize thermal degradation.[2] |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent photodegradation.[2] |

| Atmosphere | For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation.[2] |

| Container | Use well-sealed containers. | To prevent moisture ingress.[2] |

| Handling | Handle in a well-ventilated area. Use personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Avoid generating dust. | To prevent inhalation and skin/eye contact.[3] |

Proposed Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, a proposed general pathway can be inferred from the known chemistry of quinoline derivatives under stress conditions.[2] The primary sites of modification are expected to be the nitrogen atom of the quinoline ring and the aromatic rings.

References

5-Bromo-2-methylquinoline safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-methylquinoline

This document provides a comprehensive overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this compound specifically, this guide synthesizes information from safety data sheets (SDS) of closely related bromoquinoline and methylquinoline isomers to present the best available guidance. All procedures involving this chemical should be conducted following a thorough, site-specific risk assessment.

Section 1: Hazard Identification and Classification

This compound and its isomers are classified as hazardous. The primary concerns include irritation to the skin and eyes, potential for acute toxicity if swallowed, and respiratory irritation.[1][2][3][4][5]

Table 1: GHS Hazard and Precautionary Statements for Bromoquinoline Analogs

| Code | Statement | Classification | Source(s) |

| Hazard Statements (H-Codes) | |||

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | [3][4][5] |

| H312 | Harmful in contact with skin. | Acute Toxicity, Dermal (Category 4) | [2][5] |

| H315 | Causes skin irritation. | Skin Corrosion/Irritation (Category 2) | [1][2][3][5] |

| H317 | May cause an allergic skin reaction. | Skin Sensitization (Category 1) | [3] |

| H318 | Causes serious eye damage. | Serious Eye Damage/Eye Irritation (Category 1) | [3][4] |

| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation (Category 2A) | [1][2][5][6] |

| H332 | Harmful if inhaled. | Acute Toxicity, Inhalation (Category 4) | [2] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory Sensitization (Category 1) | [3] |

| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Category 3) | [2][3][5][6] |

| Precautionary Statements (P-Codes) | |||

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | [2][3][5][6][7] |

| P264 | Wash skin thoroughly after handling. | Prevention | [4][6][7] |

| P270 | Do not eat, drink or smoke when using this product. | Prevention | [4][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention | [2][3][4][5][6][7] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | Response | [2][5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response | [1][2][6][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Response | [2][6][7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | [1][2][6] |

| P405 | Store locked up. | Storage | [5][6][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal | [4][5][6] |

Section 2: Toxicological Information

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. No quantitative LD50 data available. | Rat (by analogy) | [2][3][4][5][8] |

| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. No quantitative LD50 data available. | Rabbit (by analogy) | [2][5][8] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. No quantitative LC50 data available. | Data not available | [2] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Data not available | [1][2][3][5] |

| Serious Eye Damage/Irritation | Category 1 or 2A: Causes serious eye damage or irritation. | Data not available | [1][2][3][4][5][6] |

| Respiratory or Skin Sensitization | May cause sensitization if inhaled or on skin. | Data not available | [3] |

| Germ Cell Mutagenicity | Based on available data, classification criteria are not met. | Data not available | [5] |

| Carcinogenicity | Data for quinoline supports a carcinogenicity classification; data for methylquinoline isomers is insufficient. | Data not available | [8] |

| Reproductive Toxicity | Based on available data, classification criteria are not met. | Data not available | [5] |

| STOT-Single Exposure | Category 3: May cause respiratory irritation. | Data not available | [2][3][5] |

| STOT-Repeated Exposure | Based on available data, classification criteria are not met. | Data not available | [5][8] |

Section 3: Physical and Chemical Properties

Table 3: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [9] |

| Molecular Weight | 222.08 g/mol | [9] |

| Appearance | Assumed to be a solid. | [3] |

| Melting Point | 43-48 °C (for 5-Bromoquinoline) | |

| Flash Point | >110 °C / >230 °F (for 5-Bromoquinoline) | |

| Water Solubility | No data available. | |

| Stability | No data available, but likely stable under recommended storage conditions. | [10] |

Section 4: Handling and Storage

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] Ensure safety shower and eyewash stations are accessible.[7]

-

Personal Precautions: Avoid all personal contact, including inhalation of dust or fumes.[11] Avoid contact with skin, eyes, and clothing.[1][6]

-

Hygiene Measures: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in work areas.[4][7] Launder contaminated clothing before reuse.[1][11]

Conditions for Safe Storage:

-

Container: Keep the container tightly closed and securely sealed.[1][6][7]

-

Environment: Store in a cool, dry, and well-ventilated place.[1][6][7]

-

Incompatibilities: Store away from incompatible materials and sources of ignition.[6][7]

Section 5: Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure and must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Category | Item | Standard(s) | Purpose | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | ANSI Z87.1, EN 166 | Protects against splashes and dust. | [10][12][13] |

| Face shield (worn over goggles). | Required for splash hazards. | [12] | ||

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | ASTM D6319, EN 374 | Prevents skin contact. | [1][2][7][12][13] |

| Protective clothing (lab coat). | Protects skin and personal clothing. | [1][12] | ||

| Closed-toe shoes. | Protects feet from spills. | [12] | ||

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | NIOSH (US) | Use if ventilation is inadequate or dust is generated. | [1][3][7] |

Section 6: First Aid Measures

Immediate action is required in case of exposure.

Table 5: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [2][4][6][7][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [1][2][4][6][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][4][6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][4][6][7][10] |

Section 7: Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][10][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[2][4][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][4][10]

Section 8: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[7] Ensure adequate ventilation. Wear the full personal protective equipment described in Section 5.[1][7] Avoid breathing dust and prevent contact with skin and eyes.[11]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1][2][6][7]

-

Methods for Cleaning Up: Use dry cleanup procedures to avoid generating dust.[11] Sweep, vacuum, or soak up with inert absorbent material and place it into a suitable, labeled container for disposal.[1][2][6][11] Decontaminate the spill area after material pickup is complete.[7]

Section 9: Experimental Protocols

The source documents for this guide, primarily Safety Data Sheets, provide hazard classifications and safety recommendations. They do not contain detailed experimental methodologies for the toxicological or physical hazard studies upon which these classifications are based. For such protocols, researchers should consult specialized toxicological databases or relevant scientific literature.

Section 10: Visualized Workflow: Chemical Spill Response

The following diagram illustrates the logical workflow for responding to an accidental release of this compound.

Caption: Logical workflow for responding to a this compound spill.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. fishersci.fr [fishersci.fr]

- 3. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]

- 4. aksci.com [aksci.com]

- 5. cpachem.com [cpachem.com]

- 6. aksci.com [aksci.com]

- 7. chemscene.com [chemscene.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. This compound | C10H8BrN | CID 12231306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 5-Bromoquinoline - Safety Data Sheet [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution of 2-Methylquinoline

Abstract

This technical guide provides a comprehensive overview of electrophilic substitution reactions on 2-methylquinoline, also known as quinaldine. 2-Methylquinoline is a crucial heterocyclic scaffold in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is paramount for the synthesis of novel derivatives with tailored properties. This document details the regioselectivity, reaction mechanisms, and optimized experimental conditions for key electrophilic substitution reactions, including nitration, halogenation, and sulfonation. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, logical and mechanistic diagrams generated using Graphviz are included to visually articulate the underlying principles governing these transformations.

Introduction: Reactivity of the 2-Methylquinoline System

Quinoline is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. In electrophilic aromatic substitution (SEAr), the reaction is heavily influenced by the nitrogen atom. Under the strongly acidic conditions typical for SEAr, the nitrogen atom is protonated, forming a quinolinium cation. This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.[1][2]

The primary positions for electrophilic attack on the quinoline nucleus are C5 and C8.[1][3] This regioselectivity can be explained by examining the stability of the Wheland intermediates (sigma complexes) formed upon attack at different positions. Attack at C5 or C8 allows for the positive charge to be delocalized across the carbocyclic ring while keeping the aromatic sextet of the adjacent pyridine-like ring intact in one of the resonance structures. Attack at C6 or C7 disrupts the aromaticity of both rings, leading to less stable intermediates.

The presence of a methyl group at the C2 position in 2-methylquinoline does not significantly alter this general pattern of reactivity for the benzene ring, but it can influence reaction rates and provide steric hindrance.

Nitration of 2-Methylquinoline

The nitration of 2-methylquinoline typically yields a mixture of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline.[4] The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid medium and temperature.

Quantitative Data for Nitration

| Product | Reagents | Temperature (°C) | Yield | Reference |

| 7-Methyl-8-nitroquinoline* | Fuming HNO₃, H₂SO₄ | -5 to RT | Excellent | [5] |

| 5-Nitro & 8-Nitro mixture | HNO₃, H₂SO₄ | - | Mixture, difficult to separate | [4] |

Note: This synthesis starts from 7-methylquinoline, but the protocol is directly applicable and demonstrates selective nitration at the adjacent C8 position.

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline

This protocol is adapted from the nitration of 7-methylquinoline and serves as an excellent model for the selective C8 nitration of a methylquinoline.[5]

-

Preparation of Nitrating Mixture: Prepare a solution of 28.5 mL of fuming nitric acid and 85.5 mL of 98% sulfuric acid. Cool this mixture to -5°C in an ice-salt bath.

-

Reaction Setup: In a separate flask, dissolve 57.05 g (0.398 mol) of 7-methylquinoline in 142.5 mL of 98% sulfuric acid, with mechanical stirring. Cool this mixture to -5°C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred methylquinoline solution, ensuring the temperature is maintained at or below -5°C.

-

Reaction: Once the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to proceed as it warms to room temperature.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a concentrated base (e.g., NaOH or NH₄OH) until the product precipitates.

-

Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. The product, 7-methyl-8-nitroquinoline, can be further purified by recrystallization from a suitable solvent like ethanol.

Halogenation of 2-Methylquinoline

Halogenation, particularly bromination and chlorination, also proceeds on the carbocyclic ring. The regioselectivity can be controlled to achieve mono- or di-substitution, primarily at the C5 and C7 positions, especially when an 8-substituent is present.[6][7][8] Metal-free protocols using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) have been developed for the efficient C5-halogenation of 8-substituted quinolines.[6][9]

Quantitative Data for Halogenation

| Substrate | Reagent(s) | Product(s) | Yield (%) | Reference |

| N-(2-Methylquinolin-8-yl)benzamide | TCCA | 5-Chloro derivative | 97 | [6] |

| N-(2-Methylquinolin-8-yl)benzamide | TBCA | 5-Bromo derivative | 98 | [6] |

| 2-Methylquinoline sulfonamide | TCCA | 5,7-Dichloro derivative | 86 | [6] |

| 8-Aminoquinoline | Br₂ (1.5 eq) in CH₂Cl₂ | 5,7-Dibromo- (42%) & 5-Bromo- (58%) | Mixture | [8] |

| 2-Bromoaniline & Crotonaldehyde | 18% HCl, ZnCl₂ | 8-Bromo-2-methylquinoline | 52 | [10] |

Experimental Protocol: C5-Chlorination of N-(2-Methylquinolin-8-yl)benzamide

This procedure is based on a general metal-free halogenation protocol.[6]

-

Reaction Setup: To a solution of N-(2-methylquinolin-8-yl)benzamide (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL), add trichloroisocyanuric acid (TCCA, 0.36 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-chloro-N-(2-methylquinolin-8-yl)benzamide.

Sulfonation of 2-Methylquinoline

Sulfonation of 2-methylquinoline with a strong sulfonating agent introduces a sulfonic acid (-SO₃H) group. The reaction conditions, especially temperature, are critical for achieving regioselectivity. The formation of 2-methylquinoline-6-sulfonic acid is favored under controlled heating.[11]

Quantitative Data for Sulfonation

| Product | Sulfonating Agent | Temperature (°C) | Key Outcome | Reference |

| 2-Methylquinoline-6-sulfonic acid | H₂SO₄ or Oleum | 80-120 | Optimal for 6-isomer formation | [11] |

| 2-Methylquinoline-5-sulfonic acid | Nitrobenzene, ethanol, water, PtSn/γ-Al₂O₃ catalyst | 160-230 | One-step synthesis from nitrobenzene | [12][13] |

Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonic acid

This protocol is a generalized procedure based on established principles for selective sulfonation.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-methylquinoline (1 part by mole).

-

Addition of Agent: Carefully and slowly add fuming sulfuric acid (oleum, containing 20% SO₃) (approx. 3 parts by mole) to the 2-methylquinoline. The addition should be done in an ice bath to control the initial exothermic reaction.

-

Heating: After the addition is complete, heat the reaction mixture in a controlled oil bath to a temperature between 80-120°C. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them (e.g., by HPLC or by quenching in water and analyzing the solubility).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice.

-

Isolation: The product, 2-methylquinoline-6-sulfonic acid, will precipitate out of the cold aqueous solution. Isolate the solid by filtration, wash it with a small amount of ice-cold water, and dry it under vacuum.

Friedel-Crafts Reactions on 2-Methylquinoline

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with quinoline and its derivatives.[14] The basic nitrogen atom of the quinoline ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[14][15] This coordination deactivates the entire ring system towards electrophilic substitution and prevents the formation of the necessary acylium or carbocation electrophile. While some intramolecular Friedel-Crafts acylations on pre-functionalized quinoline derivatives have been reported, direct intermolecular reactions on the 2-methylquinoline core are not a viable synthetic route.[16][17]

Conclusion

The electrophilic substitution of 2-methylquinoline is a well-defined process that predominantly occurs on the carbocyclic ring at positions 5 and 8, a consequence of the deactivating effect of the protonated heterocyclic nitrogen. Regioselectivity can be effectively controlled through the careful selection of reagents and reaction conditions.

-

Nitration yields a mixture of 5- and 8-nitro isomers, with the ratio tunable by temperature.

-

Halogenation can be directed to the C5 position with high selectivity, especially in 8-substituted derivatives.

-

Sulfonation favors substitution at the C6 position under controlled heating.

-

Friedel-Crafts reactions are generally not feasible due to catalyst deactivation by the basic nitrogen atom.

This guide provides the foundational data and protocols necessary for researchers to effectively synthesize and functionalize 2-methylquinoline, enabling the development of novel compounds for pharmaceutical and materials science applications.

References

- 1. reddit.com [reddit.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. brieflands.com [brieflands.com]

- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methylquinoline-6-sulfonic Acid|CAS 93805-05-1 [benchchem.com]

- 12. 2-Methylquinoline-5-sulfonic acid (88551-85-3) for sale [vulcanchem.com]

- 13. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 5-Bromo-2-methylquinoline from 2-methylquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methylquinoline is a key heterocyclic building block used in the synthesis of various pharmaceutical agents and functional materials. Its structure allows for further chemical modification, making it a valuable intermediate in drug discovery and medicinal chemistry. The bromination of the quinoline scaffold is a critical transformation, and achieving regioselectivity is paramount for synthesizing specific isomers. This document provides a detailed protocol for the regioselective synthesis of this compound via electrophilic bromination of 2-methylquinoline. The method described is adapted from established procedures for the bromination of quinoline systems, ensuring a reliable and reproducible outcome.[1]

Overall Reaction

The synthesis involves the direct electrophilic bromination of 2-methylquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. The strong acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring, primarily at the C5 and C8 positions. Careful control of the reaction temperature enhances the selectivity for the desired C5 isomer.[1]

Reaction Scheme: 2-methylquinoline + NBS --(H₂SO₄, -20°C)--> this compound

Experimental Protocol

This protocol details the synthesis of this compound on a 20 mmol scale.

2.1 Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |

| 2-Methylquinoline | C₁₀H₉N | 143.19 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Acros Organics |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |

| Ammonia Solution | NH₃ (aq) | 17.03 | 25% | VWR Chemicals |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | EMD Millipore |

| Crushed Ice | H₂O | 18.02 | - | - |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Merck |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade | - |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | - |

2.2 Equipment:

-

250 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Internal thermometer

-

Addition funnel with nitrogen inlet

-

Dry ice-acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

2.3 Procedure:

-

Reaction Setup: Charge a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and a nitrogen inlet with concentrated sulfuric acid (70 mL). Cool the acid to 0°C in an ice-water bath.

-

Addition of Substrate: Slowly add 2-methylquinoline (2.86 g, 20 mmol) to the well-stirred acid, ensuring the internal temperature does not exceed 25°C.

-

Cooling: Cool the resulting solution to -20°C using a dry ice-acetone bath.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (3.92 g, 22 mmol, 1.1 equiv) in small portions to the vigorously stirred solution. Maintain the internal temperature between -18°C and -22°C during the addition.[1]

-

Reaction: Stir the mixture vigorously for 4 hours at -20°C (± 2°C). The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 9:1 Hexane/Ethyl Acetate eluent system.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a 1 L beaker with stirring.

-

Neutralization: Place the beaker in an ice bath and slowly adjust the pH to ~9 by adding 25% aqueous ammonia solution. Ensure the temperature is kept below 25°C during neutralization.

-

Extraction: Transfer the resulting alkaline suspension to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with 1M NaOH (1 x 50 mL) followed by water (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane to isolate the pure this compound.

2.4 Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and aqueous ammonia are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

N-Bromosuccinimide is a lachrymator and irritant. Avoid inhalation and contact with skin.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 2-Methylquinoline | 143.19 | 20.0 | 1.0 | 2.86 g |

| N-Bromosuccinimide | 177.98 | 22.0 | 1.1 | 3.92 g |

| Sulfuric Acid (Conc.) | 98.08 | - | - | 70 mL |

| Product (Theoretical) | 222.08 | 20.0 | - | 4.44 g |

| Expected Yield | - | - | - | 45-55% |

Note: The expected yield is based on similar electrophilic bromination reactions of quinoline derivatives.[1] Actual yields may vary.

Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bromination of 2-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The protocols and data presented are compiled from established methodologies for the bromination of quinoline derivatives. While a specific, standardized protocol for 2-methylquinoline is not extensively reported, the following procedures are based on analogous reactions and provide a robust starting point for laboratory synthesis.

The electrophilic bromination of the quinoline ring is influenced by the directing effects of the heterocyclic nitrogen and the methyl group. The pyridine ring is generally electron-deficient, making the benzene ring the more probable site for electrophilic substitution. The precise position of bromination can be influenced by reaction conditions and the presence of activating or deactivating groups.

Comparative Data on Quinoline Bromination

The following table summarizes quantitative data from various reported bromination reactions of quinoline derivatives, offering a comparative overview of reaction conditions and outcomes.

| Starting Material | Brominating Agent | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂ | Room Temp | 2 days | 5-Bromo-8-methoxyquinoline | 92 | [1] |

| 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 | 1 day | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | [1] |

| 4-Phenyltetrahydroquinoline | NBS (5.0 eq) | DCM | - | - | Multi-bromoquinolines | - | [2] |

| Isoquinoline | NBS (1.3 eq) | H₂SO₄ (conc.) | -25 to -18 | 5 hours | 5-Bromoisoquinoline | 72 | [3] |

| Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Br₂ (2 eq) | Chloroform | -20 | - | Methyl 6,8-dibromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | - | [4] |

Experimental Workflow

The general workflow for the bromination of a quinoline derivative involves the reaction with a brominating agent in a suitable solvent, followed by workup and purification of the product.

Caption: General workflow for the bromination of 2-methylquinoline.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the bromination of related quinoline derivatives and may require optimization for 2-methylquinoline.

Materials:

-

2-Methylquinoline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column and accessories

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 2-methylquinoline (1.0 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or CH₃CN).

-

Cool the solution in an ice bath to 0 °C with continuous stirring.

-

-

Addition of Brominating Agent:

-

Dissolve the brominating agent (e.g., NBS, 1.1 equivalents) in a minimal amount of the same solvent.

-

Add the solution of the brominating agent dropwise to the cooled 2-methylquinoline solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

The reaction can then be allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the cessation of any gas evolution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[5]

-

Collect the fractions containing the desired product (as determined by TLC).

-

Evaporate the solvent from the pure fractions to yield the brominated 2-methylquinoline.

-

-

Characterization:

-

Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

-

Safety Precautions:

-

Bromine and N-Bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Always perform reactions under an inert atmosphere if reagents are sensitive to air or moisture.

References

- 1. acgpubs.org [acgpubs.org]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Purification of 5-Bromo-2-methylquinoline by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 5-Bromo-2-methylquinoline using the recrystallization technique. It includes guidelines for solvent selection, a step-by-step experimental procedure, and a summary of key parameters.

Introduction